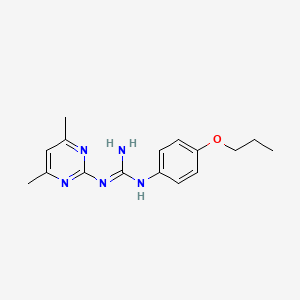
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-propoxyphenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-propoxyphenyl)guanidine, commonly known as KW-2449, is a small molecule inhibitor that targets the FMS-like tyrosine kinase 3 (FLT3) protein. FLT3 is a receptor tyrosine kinase that plays a crucial role in the development and function of hematopoietic stem cells. FLT3 mutations are frequently found in acute myeloid leukemia (AML) patients, making it an attractive target for drug development. KW-2449 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of AML.
Mecanismo De Acción
KW-2449 binds to the ATP-binding site of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-propoxyphenyl)guanidine and inhibits its activity. N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-propoxyphenyl)guanidine is a key regulator of hematopoietic stem cell proliferation and differentiation, and its aberrant activation has been implicated in the development and progression of AML. By inhibiting N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-propoxyphenyl)guanidine activity, KW-2449 can induce cell cycle arrest and apoptosis in N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-propoxyphenyl)guanidine-mutant cells.
Biochemical and Physiological Effects:
KW-2449 has been shown to selectively inhibit N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-propoxyphenyl)guanidine activity, with minimal effects on other kinases. This selectivity is important for reducing off-target effects and improving the safety profile of the drug. KW-2449 has also been shown to induce differentiation of AML cells, which may enhance the effectiveness of chemotherapy. In addition, KW-2449 has been shown to have synergistic effects with other AML drugs, such as cytarabine and daunorubicin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of KW-2449 is its selectivity for N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-propoxyphenyl)guanidine, which allows for targeted inhibition of this pathway. This can reduce off-target effects and improve the safety profile of the drug. Another advantage is its ability to induce differentiation of AML cells, which may enhance the effectiveness of chemotherapy. However, one limitation of KW-2449 is its low solubility, which can make it difficult to administer in vivo. In addition, the optimal dosing and scheduling of KW-2449 in combination with other AML drugs is still being investigated.
Direcciones Futuras
There are several future directions for the development of KW-2449. One area of focus is the optimization of dosing and scheduling in combination with other AML drugs. Another area of focus is the identification of biomarkers that can predict response to KW-2449, which can help to personalize treatment for AML patients. Additionally, the development of more potent and soluble analogs of KW-2449 may improve its efficacy and ease of administration. Finally, the evaluation of KW-2449 in other N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-propoxyphenyl)guanidine-mutant cancers, such as acute lymphoblastic leukemia, may expand its clinical utility.
Métodos De Síntesis
The synthesis of KW-2449 involves several steps, starting from the reaction of 4,6-dimethyl-2-pyrimidinamine with 4-bromobenzoic acid to form the intermediate compound 4,6-dimethyl-2-(4-carboxyphenyl)pyrimidine. This intermediate is then reacted with 4-propoxyaniline to form the final product, KW-2449. The synthesis of KW-2449 has been optimized to improve yield and purity, and several patents have been filed for the process.
Aplicaciones Científicas De Investigación
KW-2449 has been extensively studied in preclinical models of AML and has shown potent activity against N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-propoxyphenyl)guanidine-mutant cells. In vitro studies have demonstrated that KW-2449 inhibits N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-propoxyphenyl)guanidine autophosphorylation and downstream signaling pathways, leading to cell cycle arrest and apoptosis in N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-propoxyphenyl)guanidine-mutant cells. In vivo studies have shown that KW-2449 can reduce tumor burden and improve survival in mouse models of AML.
Propiedades
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-propoxyphenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-4-9-22-14-7-5-13(6-8-14)20-15(17)21-16-18-11(2)10-12(3)19-16/h5-8,10H,4,9H2,1-3H3,(H3,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQCTQQNGBADLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=N2)C)C)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-4-bromobenzamide](/img/structure/B5700878.png)
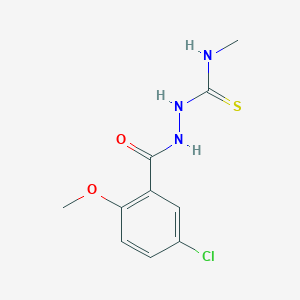
![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B5700888.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5700893.png)
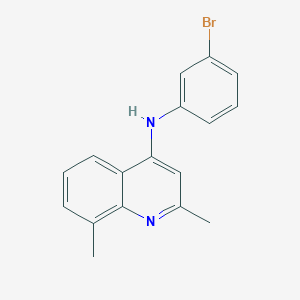
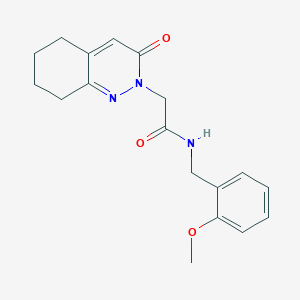
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5700919.png)
![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5700927.png)
![4-{2-[(4-nitrobenzyl)oxy]benzyl}morpholine](/img/structure/B5700934.png)
![4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5700941.png)
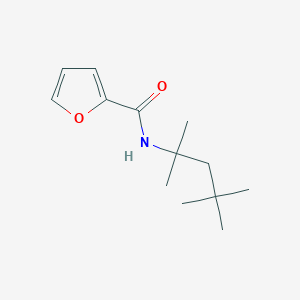
![ethyl 2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylate](/img/structure/B5700966.png)
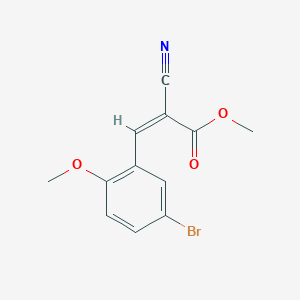
![2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B5700981.png)